Cas no 69182-49-6 (Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside)

Technical Introduction: Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside is a protected galactopyranoside derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. The isopropylidene and trityl groups provide selective protection for hydroxyl functionalities, enabling controlled modifications at specific positions. The 2-O-methyl substitution further enhances stability and directs reactivity. This compound is particularly valuable in oligosaccharide assembly, where orthogonal protecting groups are essential for regioselective glycosylation. Its crystalline form ensures high purity, facilitating reproducible results in synthetic applications. The product’s robust protective group strategy makes it a reliable intermediate for complex glycan synthesis, medicinal chemistry, and glycosidase inhibitor development.
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside structure
69182-49-6 structure
Product Name:Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside
CAS No:69182-49-6
MF:C30H34O6
MW:490.587369441986
CID:973211
Update Time:2025-10-29

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-??-D-galactopyranoside
    • Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside
    • Methyl 3,4-O-Isoprop
    • Methyl 3,4-O-isopropyliden-2-O-methyl-6-O-trityl-α-D-galactopyranosid
    • METHYL 3,4-O-ISOPROPYLIDENE-2-O-METHYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE
    • 3,4-O-ISOPROPYLIDENE-1,2-DI-O-METHYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE
    • Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-Alpha-D-galactopyranoside
    • Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside
    • Inchi: 1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3/t24-,25+,26+,27-,28+/m1/s1
    • InChI Key: VFTABCBBMAWCPB-JYIVOWJTSA-N
    • SMILES: O1C(C)(C)O[C@@H]2[C@H]([C@@H](OC)O[C@H](COC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C@H]12)OC

Computed Properties

  • Exact Mass: 490.23600
  • Monoisotopic Mass: 490.236
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4A^2

Experimental Properties

  • Density: 1.205
  • Boiling Point: 573.06°C at 760 mmHg
  • Flash Point: 220.314°C
  • Refractive Index: 1.593
  • PSA: 55.38000
  • LogP: 4.90150

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside Related Literature

Additional information on Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside: A Comprehensive Overview

The compound with CAS No 69182-49-6, commonly referred to as Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside, is a highly specialized sugar derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a methylated derivative of alpha-D-galactopyranoside, featuring a unique combination of protecting groups that make it a valuable tool in carbohydrate chemistry and drug delivery systems.

Methyl 3,4-O-isopropylidene groups are commonly used as protecting groups in glycosylation reactions, ensuring stability during synthesis. The presence of 2-O-methyl and 6-O-trityl substituents further enhances the compound's versatility, allowing for precise control over reactivity and selectivity in various chemical transformations. Recent studies have highlighted its potential as a precursor for the synthesis of complex glycoconjugates, which are critical in the development of vaccines and therapeutic agents.

One of the most notable advancements involving this compound is its role in the synthesis of anti-cancer glycoconjugates. Researchers have demonstrated that the trityl group can serve as a convenient handle for controlled deprotection, enabling the construction of biologically active molecules with high precision. Moreover, the methyl group at position 2 provides additional stability, making this compound an ideal building block for constructing multi-component systems.

Recent breakthroughs in enzymatic catalysis have also leveraged this compound's structural features. The alpha-D-galactopyranoside backbone has been shown to be compatible with various glycosyltransferases, opening new avenues for enzymatic synthesis of glycolipids and glycoproteins. This has significant implications for the production of bioactive molecules with tailored functionalities.

In terms of applications, Methyl 3,4-O-isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside has found utility in the development of drug delivery systems. Its ability to undergo controlled cleavage under specific conditions makes it an attractive candidate for designing stimuli-responsive carriers. For instance, studies have explored its use in constructing pH-sensitive nanoparticles that release therapeutic agents at targeted sites within the body.

The synthesis of this compound typically involves multi-step procedures that require meticulous control over reaction conditions. The introduction of the isopropylidene group is often achieved through acid-catalyzed cyclization, while the tritylation step involves coupling reactions under mild conditions to preserve stereochemistry. These methods highlight the importance of protecting group strategies in modern carbohydrate synthesis.

From a structural perspective, the compound's trityl group serves not only as a protective moiety but also as a site for further functionalization. This dual functionality has been exploited in various cross-coupling reactions, enabling the attachment of diverse payloads such as fluorophores or therapeutic agents. Such modifications enhance the compound's utility in diagnostic and therapeutic applications.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed key insights into its electronic structure and reactivity patterns, which are crucial for predicting its behavior in different chemical environments. These studies underscore the importance of theoretical approaches in complementing experimental work.

In conclusion, Methyl 3,4-O-isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside stands out as a versatile building block with wide-ranging applications in organic synthesis and biotechnology. Its unique combination of functional groups and structural features positions it as an essential tool for advancing research in carbohydrate chemistry and drug development.

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